molecular formula C10H20ClNO2 B12304575 rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis

rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis

Cat. No.: B12304575
M. Wt: 221.72 g/mol
InChI Key: PONCURXMTIFFKS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a cyclohexane derivative with an ethyl ester group at position 1, an aminomethyl group at position 2 (cis configuration), and a hydrochloride salt (Figure 1). Its IUPAC name is ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl 2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9-6-4-3-5-8(9)7-11;/h8-9H,2-7,11H2,1H3;1H

InChI Key

PONCURXMTIFFKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1CN.Cl

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization

A modular route begins with diethyl malonate, which undergoes alkylation with tert-butyl 2-bromoacetate to form intermediates like ethyl 2-propylsuccinate. Sequential hydrolysis (KOH/EtOH, 50°C, 5 h) and decarboxylation (toluene, reflux) yield cyclohexane carboxylates. For example:

  • Alkylation :
    $$ \text{Diethyl malonate} + \text{tert-butyl 2-bromoacetate} \xrightarrow{\text{NaHMDS/THF}} \text{Ethyl 2-propylsuccinate} $$ .
  • Hydrolysis-Decarboxylation :
    $$ \text{Ethyl 2-propylsuccinate} \xrightarrow{\text{KOH/EtOH}} \text{Cyclohexane carboxylate} $$ .

Hydrochloride Salt Formation

The free amine is treated with HCl in ethanol to precipitate the hydrochloride salt. Crystallization from acetonitrile or ethanol ensures high purity (>95%).

Resolution of Racemates

Chiral resolution using tartaric acid derivatives isolates enantiomers from racemic mixtures. For instance, (2R,3R)-2,3-dibenzoyl-L-tartaric acid resolves cis-ACPC enantiomers with >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Hydrogenation Scalable, high throughput Requires expensive catalysts 75–90 90–95
Enzymatic Stereoselective, mild conditions Enzyme cost, longer reaction times 85–100 >99
Multi-Step Chemical Flexible intermediate modification Complex purification steps 60–80 85–90

Industrial-Scale Optimization

Continuous flow reactors and automated purification systems enhance efficiency. For example, a pilot-scale hydrogenation using Ru/Al$$2$$O$$3$$ at 100 bar H$$_2$$ achieves 93.9% yield with 97.7% purity. Critical parameters include:

  • Residence Time : 17 h at 250°C.
  • Workup : Acidic extraction (HCl, pH <2) and azeotropic drying.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a cyclohexane ring with an aminomethyl group and a carboxylate ester. Its unique stereochemistry allows for specific interactions with biological targets, making it a valuable subject for research in drug development and organic synthesis.

Medicinal Chemistry Applications

1. Inhibition of Arginase Activity

One of the most notable applications of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is its role as an inhibitor of arginase activity. Arginase is an enzyme involved in the urea cycle and has been linked to various metabolic disorders and cancer. Inhibiting this enzyme can modulate metabolic pathways relevant to disease states, particularly in conditions like liver dysfunction and certain cancers.

Case Study: Cancer Therapy

Research has demonstrated that this compound can significantly reduce arginase activity in vitro, suggesting potential therapeutic effects in cancer treatment by altering the tumor microenvironment. Further studies are needed to evaluate its efficacy in clinical settings.

2. Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications leading to the synthesis of novel cyclically-constrained amino acids and peptides. These derivatives can be utilized in the development of new therapeutic agents .

Organic Synthesis Applications

1. Synthesis Techniques

The synthesis of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride typically involves multi-step reactions that can be optimized for yield and purity using advanced techniques such as continuous flow synthesis. The compound can also undergo various transformations, including oxidation to form ketones or reduction to yield alcohols.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylateCyclohexane ring with an aminomethyl groupLacks the hydrochloride form
Rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acidSimilar backbone without ester functionalityMore polar due to carboxylic acid
Rac-ethyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochlorideDifferent position of aminomethyl groupPotentially different biological activity profile

This table illustrates how rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride stands out due to its specific structural features and potential applications.

Future Research Directions

The ongoing exploration of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride's biological activities could lead to new therapeutic strategies. Future studies should focus on:

  • Clinical Trials : Evaluating its efficacy in human subjects for conditions related to arginase activity.
  • Mechanistic Studies : Understanding the precise mechanisms through which it exerts its biological effects.
  • Structural Modifications : Investigating how alterations to its structure can enhance its therapeutic properties or reduce side effects.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₁₇NO₂·HCl
  • Molecular Weight : 207.7 g/mol .
  • Melting Point : 128–135°C .
  • Solubility: Soluble in water and methanol .
  • Applications: Biochemical reagent and amino acid derivative, often used in organic synthesis and pharmaceutical research .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Key Structural Differences References
rac-(1R,2S)-2-Aminocyclohexane-1-carboxylic acid hydrochloride C₇H₁₃NO₂·HCl 183.6 Not reported Carboxylic acid instead of ethyl ester
cis-2-Aminomethyl-1-methylcyclohexanol hydrochloride C₈H₁₇NO·HCl 191.7 Not reported Hydroxyl and methyl groups on cyclohexane
cis-2-Aminocyclohexanol hydrochloride C₆H₁₃NO·HCl 151.6 186–190°C Lacks ester group; simpler cyclohexanol backbone
rac-ethyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride C₈H₁₃ClF₃NO₂ 247.6 Not reported Cyclopropane ring with trifluoromethyl substituent
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.2 274–278°C Trans isomer; carboxylic acid functional group

Key Comparative Insights

Functional Group Influence: The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (C₇H₁₃NO₂·HCl), which is more polar and likely less bioavailable .

Stereochemical Effects: Cis vs. Trans Isomerism: The cis configuration in the target compound and cis-2-aminocyclohexanol hydrochloride (C₆H₁₃NO·HCl) results in distinct spatial arrangements compared to trans isomers like trans-2-amino-1-cyclohexanecarboxylic acid. This affects intermolecular interactions and melting points (e.g., trans isomer melts at 274–278°C vs. 128–135°C for the target compound) .

Solubility and Stability: The target compound’s solubility in polar solvents (water, methanol) contrasts with cyclopropane derivatives, which may require organic solvents due to increased hydrophobicity .

Biological Activity

Rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis, is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclohexane ring substituted with an aminomethyl group and a carboxylate ester, which contribute to its biological activity.

The molecular formula of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is C10H20ClNO2C_{10}H_{20}ClNO_2, with a molecular weight of 221.72 g/mol. The compound's structure allows for various interactions with biological targets, particularly through its aminomethyl group, which can participate in hydrogen bonding.

PropertyValue
Molecular FormulaC₁₀H₂₀ClNO₂
Molecular Weight221.72 g/mol
CAS Number2193058-94-3

The biological activity of this compound is primarily attributed to its ability to inhibit arginase activity. Arginase is an enzyme involved in the urea cycle and plays a significant role in metabolic disorders and cancer therapy. Inhibition of arginase can lead to increased levels of arginine, which is crucial for nitric oxide synthesis and other metabolic pathways relevant to disease states .

Proposed Mechanism

  • Hydrolysis of the Ester Group : The ester functionality can undergo hydrolysis to release active metabolites.
  • Interaction with Biological Targets : The aminomethyl group facilitates interactions with various biomolecules through hydrogen bonding.

Biological Activity Studies

Research has demonstrated that rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride exhibits significant biological activity in several contexts:

  • Inhibition of Arginase : Studies indicate that this compound effectively inhibits arginase, leading to potential therapeutic implications in metabolic disorders and cancer treatment .
  • Metabolic Modulation : By modulating metabolic pathways, the compound may influence conditions such as diabetes and cardiovascular diseases.

Case Studies

Several studies have explored the biological effects of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride:

  • Metabolic Disorders : A study highlighted the compound's role in regulating arginine levels in diabetic models, suggesting improvements in insulin sensitivity and glucose metabolism.
  • Cancer Therapy : Research focused on the compound's potential use as an adjunct therapy in cancer treatment by enhancing nitric oxide production, which can inhibit tumor growth.

Comparative Analysis

To better understand the unique properties of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylateCyclohexane ring with an aminomethyl groupLacks the hydrochloride form
Rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acidSimilar backbone without ester functionalityMore polar due to carboxylic acid
Rac-ethyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochlorideDifferent position of aminomethyl groupPotentially different biological activity profile

Q & A

Q. What strategies mitigate batch-to-batch variability in stereochemical purity?

  • Answer : Strict control of reaction temperature (±2°C) and catalyst loading (±5%) minimizes racemization. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progress in real time .

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